molecular formula C12H10O3S B6370400 Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate CAS No. 666721-33-1

Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6370400
CAS No.: 666721-33-1
M. Wt: 234.27 g/mol
InChI Key: HLBXIQPEKSDKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C12H10O3S. This compound features a thiophene ring substituted with a hydroxyphenyl group and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBXIQPEKSDKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683556
Record name Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666721-33-1
Record name Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in electron-donating or withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylate is unique due to the presence of both a hydroxyphenyl group and a carboxylate ester group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.